molecular formula C11H15N3O2 B14811186 5-Cyclopropoxy-N-methyl-6-(methylamino)nicotinamide

5-Cyclopropoxy-N-methyl-6-(methylamino)nicotinamide

Cat. No.: B14811186
M. Wt: 221.26 g/mol
InChI Key: CNXVWFWRXXWPEB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Cyclopropoxy-N-methyl-6-(methylamino)nicotinamide typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

5-Cyclopropoxy-N-methyl-6-(methylamino)nicotinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Cyclopropoxy-N-methyl-6-(methylamino)nicotinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways involved in disease.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N-methyl-6-(methylamino)nicotinamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby modulating the activity of these enzymes and affecting various biological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

5-Cyclopropoxy-N-methyl-6-(methylamino)nicotinamide can be compared with other similar compounds, such as:

    5-Cyclopropoxy-6-(methylamino)picolinamide: This compound has a similar structure but lacks the N-methyl group.

    5-Cyclopropoxy-N,N-dimethyl-6-(methylamino)picolinamide: This compound has an additional methyl group on the nitrogen atom.

The uniqueness of this compound lies in its specific structural features, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

5-cyclopropyloxy-N-methyl-6-(methylamino)pyridine-3-carboxamide

InChI

InChI=1S/C11H15N3O2/c1-12-10-9(16-8-3-4-8)5-7(6-14-10)11(15)13-2/h5-6,8H,3-4H2,1-2H3,(H,12,14)(H,13,15)

InChI Key

CNXVWFWRXXWPEB-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=N1)C(=O)NC)OC2CC2

Origin of Product

United States

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